METHYL 2-(9H-XANTHENE-9-AMIDO)BENZOATE
Description
Methyl 2-(9H-xanthene-9-amid)benzoate is a heterocyclic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) conjugated with a benzoate ester group through an amide linkage.
Properties
IUPAC Name |
methyl 2-(9H-xanthene-9-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-26-22(25)14-8-2-5-11-17(14)23-21(24)20-15-9-3-6-12-18(15)27-19-13-7-4-10-16(19)20/h2-13,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNZZKAYUUIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(9H-xanthene-9-amido)benzoate typically involves the reaction of 9H-xanthene-9-carboxylic acid with methyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9H-xanthene-9-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: Reduction of the amide bond can yield corresponding amines.
Substitution: The aromatic rings in the xanthene and benzoate moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: Xanthone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(9H-xanthene-9-amido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of methyl 2-(9H-xanthene-9-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) . The compound’s structure allows it to bind to these targets, thereby modulating their activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Xanthene-Based Analogs
The closest analog is Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (C21H14O5), which replaces the amide group with a hydroxyl-ketone moiety on the xanthene ring. Key differences include:
- Molecular Weight: The analog has a molecular weight of 346.34 g/mol, while the target compound (C21H15NO4) would theoretically weigh ~357.35 g/mol, suggesting slight differences in solubility and crystallinity.
Table 1: Structural Comparison of Xanthene Derivatives
| Compound | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Methyl 2-(9H-xanthene-9-amid)benzoate | Amide, benzoate ester | C21H15NO4 | ~357.35 | Potential fluorescence, drug design |
| Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | Hydroxyl, ketone, benzoate ester | C21H14O5 | 346.34 | Fluorescent probes, dyes |
Benzoate Ester Derivatives
Several methyl benzoate derivatives in pesticide chemistry share structural similarities:
- Bensulfuron-methyl and primisulfuron-methyl () incorporate sulfonylurea groups linked to pyrimidine rings. While these lack the xanthene core, their benzoate ester groups are critical for herbicidal activity, highlighting the role of ester moieties in bioavailability and stability .
- Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) () replaces the xanthene-amide with a quinoline-piperazine-carbonyl system.
Table 2: Benzoate Ester Derivatives with Varied Substituents
Key Research Findings and Limitations
- Synthetic Challenges: Unlike the well-documented synthesis of quinoline-based benzoates (), the preparation of xanthene-amidobenzoates may require specialized coupling reagents (e.g., for amide bond formation) and crystallization techniques, as seen in SHELX-refined structures .
- Biological Activity: While sulfonylurea derivatives () are established pesticides, the xanthene-amidobenzoate’s bioactivity remains speculative.
- Spectroscopic Data : Analogous compounds (e.g., C1–C7 in ) were characterized via ¹H NMR and HRMS, which could guide future analysis of the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
